molecular formula C22H20N6O3 B2569186 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921828-16-2

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2569186
CAS No.: 921828-16-2
M. Wt: 416.441
InChI Key: RDUVLTQDMLDYLB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Biological Activity

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a compound of interest due to its diverse biological activities. This article aims to summarize the available research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H20N6O3
  • Molecular Weight : 416.4 g/mol
  • CAS Number : 921533-19-9

Biological Activity Overview

The biological activities of triazole derivatives have been widely studied, with many showing promising results in various therapeutic areas such as oncology, antimicrobial activity, and anti-inflammatory effects. The specific compound has been investigated for its potential cytotoxic effects against cancer cells and its role in modulating biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A study demonstrated that triazole compounds exhibit selective cytotoxic effects on human melanoma cells (VMM917), indicating their potential as novel therapeutic agents in cancer treatment. The compound caused cell cycle arrest and reduced melanin production in these cells, suggesting a dual mechanism of action involving both cytotoxicity and modulation of pigmentation pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related triazole compounds include:

  • Inhibition of Enzymatic Activity : Triazole derivatives are known to inhibit various enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in malignant cells, leading to increased cell death.
  • Cell Cycle Modulation : As observed in melanoma studies, these compounds can induce cell cycle arrest at specific phases, thereby hindering tumor growth.

Research Findings Table

Activity Type Observed Effects Mechanism
AnticancerCytotoxicity in melanoma cellsInduces apoptosis and cell cycle arrest
AntimicrobialInhibitory effects on bacterial growthEnzyme inhibition and disruption of cell wall synthesis
Anti-inflammatoryPotential reduction in inflammatory markersModulation of cytokine production

Case Studies

  • Melanoma Treatment : In a study focusing on human melanoma cells (VMM917), the compound exhibited a 4.9-fold selective cytotoxic effect compared to normal cells. This suggests its potential as a targeted therapy for melanoma .
  • Enzyme Inhibition Studies : Research into related triazole compounds has shown strong inhibitory effects on urease and acetylcholinesterase, indicating potential applications in treating conditions like peptic ulcers and Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:

  • Formation of the purine core through cyclization of substituted pyrimidines or triazoles under reflux conditions (e.g., DMF or acetic acid as solvents) .
  • Introduction of substituents (e.g., 3-methylbenzyl, 4-methoxyphenyl) via nucleophilic substitution or coupling reactions. Reaction parameters such as temperature (often 80–120°C) and base catalysts (e.g., sodium acetate) are critical for yield optimization .
  • Final purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with methoxy and methyl groups showing characteristic shifts (e.g., δ 3.8–4.0 ppm for OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Provides absolute configuration and bond-length data, especially for resolving tautomeric forms .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Tested in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) using saturation curves. DMF is preferred for reactions due to high solubility .
  • Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Light-sensitive substituents (e.g., methoxyphenyl) require storage in amber vials .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with analogous compounds (e.g., triazolopyridines or purine derivatives) to identify substituent-induced shift deviations .
  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign overlapping signals and confirm connectivity .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions (e.g., ethanol as a green solvent improves yield by 15% vs. DCM) .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions (e.g., dimerization) during scale-up .
  • In-line Monitoring : Use HPLC or UPLC to track intermediates and adjust parameters in real time .

Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test inhibitory activity against kinases (e.g., EGFR or CDK2) using fluorescence polarization or ADP-Glo™ assays. The triazolo-purine core may act as an ATP mimic .
  • Molecular Docking : Simulate binding modes with AutoDock Vina or Schrödinger Suite to identify key interactions (e.g., hydrogen bonding with methoxy groups) .
  • Transcriptomic Profiling : RNA-seq or qPCR reveals downstream effects on gene expression in treated cell lines .

Q. How are contradictory bioactivity results (e.g., variable IC50_{50} values) addressed across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT or resazurin) to minimize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding factors (e.g., cell line genetic drift) .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. Methoxy groups may enhance solubility but reduce metabolic stability .
  • MD Simulations : GROMACS or AMBER simulate blood-brain barrier penetration or protein-ligand stability over 100-ns trajectories .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., ethanol/water mixtures, sodium hypochlorite oxidants) to align with sustainability goals .
  • Data Validation : Always cross-validate experimental and computational results to mitigate artifacts (e.g., solvent peaks in NMR) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across multiple cell lines .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-5-4-6-14(11-13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-7-9-16(31-3)10-8-15/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUVLTQDMLDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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